DPD Oxidation Kinetics: (R)-FUH₂ vs. Natural 5,6-Dihydrouracil (UH₂) vs. 5-FU Reduction
Dihydropyrimidine dehydrogenase (DPD) oxidizes (R)-FUH₂ with dramatically lower efficiency compared to the reduction of its parent drug 5-FU and the oxidation of its natural analog 5,6-dihydrouracil (UH₂). The catalytic efficiency (kcat/Km) of DPD for (R)-FUH₂ oxidation is only 1/14th that for UH₂ oxidation. Most strikingly, DPD catalyzes the reduction of 5-FU to (R)-FUH₂ 30,000-fold more efficiently than the reverse oxidation reaction, indicating that DPD acts essentially irreversibly in the catabolic direction under physiological conditions [1][2].
| Evidence Dimension | DPD catalytic efficiency (kcat/Km) and kinetic parameters |
|---|---|
| Target Compound Data | (R)-FUH₂: Km = 210 μM, kcat = 0.026 sec⁻¹ (oxidation direction) |
| Comparator Or Baseline | 5-FU: Km = 0.70 μM, kcat = 3 sec⁻¹ (reduction direction); UH₂: kcat/Km = 14-fold higher than (R)-FUH₂ |
| Quantified Difference | DPD reduces 5-FU 30,000-fold more efficiently than it oxidizes (R)-FUH₂; kcat/Km of (R)-FUH₂ = 1/14 of UH₂ |
| Conditions | Homogeneous DPD (DPDase) at pH 8, 37°C, saturating NADP⁺ (oxidation) or NADPH (reduction) |
Why This Matters
This kinetic barrier explains why (R)-FUH₂ accumulates as the predominant circulating catabolite during 5-FU therapy and why DPD inhibition strategies (e.g., eniluracil) profoundly alter 5-FU pharmacokinetics—directly informing experimental design for DPD phenotyping assays.
- [1] Porter DJT, Harrington JA, Almond MR, Lowen GT, Spector T. (R)-5-fluoro-5,6-dihydrouracil: kinetics of oxidation by dihydropyrimidine dehydrogenase and hydrolysis by dihydropyrimidine aminohydrolase. Biochem Pharmacol. 1994;48(4):775-779. doi:10.1016/0006-2952(94)90056-6. PMID: 8080451. View Source
- [2] Porter DJT, Spector T. Dihydropyrimidine dehydrogenase: kinetic mechanism for reduction of uracil by NADPH. J Biol Chem. 1993;268(26):19321-19327. PMID: 8366081. View Source
